Cas no 2229467-72-3 (3-hydroxy-4-methoxyphenyl sulfamate)
3-hydroxy-4-methoxyphenyl sulfamate Chemical and Physical Properties
Names and Identifiers
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- 3-hydroxy-4-methoxyphenyl sulfamate
- 2229467-72-3
- EN300-1988817
-
- Inchi: 1S/C7H9NO5S/c1-12-7-3-2-5(4-6(7)9)13-14(8,10)11/h2-4,9H,1H3,(H2,8,10,11)
- InChI Key: YTICJBTZCNAAQW-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OC1C=CC(=C(C=1)O)OC
Computed Properties
- Exact Mass: 219.02014356g/mol
- Monoisotopic Mass: 219.02014356g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 107Ų
3-hydroxy-4-methoxyphenyl sulfamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1988817-0.05g |
3-hydroxy-4-methoxyphenyl sulfamate |
2229467-72-3 | 0.05g |
$888.0 | 2023-09-16 | ||
| Enamine | EN300-1988817-0.1g |
3-hydroxy-4-methoxyphenyl sulfamate |
2229467-72-3 | 0.1g |
$930.0 | 2023-09-16 | ||
| Enamine | EN300-1988817-0.25g |
3-hydroxy-4-methoxyphenyl sulfamate |
2229467-72-3 | 0.25g |
$972.0 | 2023-09-16 | ||
| Enamine | EN300-1988817-0.5g |
3-hydroxy-4-methoxyphenyl sulfamate |
2229467-72-3 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-1988817-1.0g |
3-hydroxy-4-methoxyphenyl sulfamate |
2229467-72-3 | 1g |
$1057.0 | 2023-05-26 | ||
| Enamine | EN300-1988817-2.5g |
3-hydroxy-4-methoxyphenyl sulfamate |
2229467-72-3 | 2.5g |
$2071.0 | 2023-09-16 | ||
| Enamine | EN300-1988817-5.0g |
3-hydroxy-4-methoxyphenyl sulfamate |
2229467-72-3 | 5g |
$3065.0 | 2023-05-26 | ||
| Enamine | EN300-1988817-10.0g |
3-hydroxy-4-methoxyphenyl sulfamate |
2229467-72-3 | 10g |
$4545.0 | 2023-05-26 | ||
| Enamine | EN300-1988817-1g |
3-hydroxy-4-methoxyphenyl sulfamate |
2229467-72-3 | 1g |
$1057.0 | 2023-09-16 | ||
| Enamine | EN300-1988817-5g |
3-hydroxy-4-methoxyphenyl sulfamate |
2229467-72-3 | 5g |
$3065.0 | 2023-09-16 |
3-hydroxy-4-methoxyphenyl sulfamate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-hydroxy-4-methoxyphenyl sulfamate
3-Hydroxy-4-Methoxyphenyl Sulfamate: A Comprehensive Overview
The compound with CAS No. 2229467-72-3, commonly referred to as 3-hydroxy-4-methoxyphenyl sulfamate, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the chemical structure, synthesis, properties, and recent advancements in research related to 3-hydroxy-4-methoxyphenyl sulfamate.
3-Hydroxy-4-methoxyphenyl sulfamate is an aromatic compound characterized by a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 3rd and 4th positions, respectively. The sulfamate group (-SO₂NH₂) attached to the phenyl ring adds a layer of complexity to its chemical profile. This structure makes it a versatile molecule with potential applications in various fields, including pharmaceuticals and agrochemicals.
Recent studies have highlighted the importance of phenyl sulfamates in medicinal chemistry. For instance, researchers have explored the role of 3-hydroxy-4-methoxyphenyl sulfamate as a potential lead compound for developing anti-inflammatory and antioxidant agents. The hydroxyl group at position 3 contributes to hydrogen bonding capabilities, while the methoxy group at position 4 enhances lipophilicity, making it an ideal candidate for drug design.
The synthesis of 3-hydroxy-4-methoxyphenyl sulfamate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Advanced techniques such as Suzuki coupling and nucleophilic substitution have been employed to achieve high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, reducing production costs and improving scalability.
In terms of physical properties, 3-hydroxy-4-methoxyphenyl sulfamate exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily dissolves in organic solvents like dichloromethane and ethyl acetate. These properties are crucial for its application in pharmaceutical formulations where solubility and bioavailability are key considerations.
One of the most promising areas of research involving 3-hydroxy-4-methoxyphenyl sulfamate is its potential as an anti-cancer agent. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in cancer cell proliferation. The hydroxyl group plays a pivotal role in this activity by facilitating interactions with target proteins. Furthermore, the methoxy group enhances the molecule's stability, allowing it to remain active for extended periods within biological systems.
Another area of interest is the evaluation of 3-hydroxy-4-methoxyphenyl sulfamate as an anti-inflammatory agent. Experimental data suggest that it can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes. This dual activity—anti-inflammatory and anti-cancer—positions it as a multi-target therapeutic agent with broad clinical applications.
The environmental impact of 3-hydroxy-4-methoxyphenyl sulfamate has also been a subject of recent research. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This is particularly important for compounds intended for agricultural use, where environmental safety is a critical concern.
In conclusion, 3-hydroxy-4-methoxyphenyl sulfamate (CAS No. 2229467-72-3) is a versatile compound with immense potential in various scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and application research, underscores its importance as a valuable tool in modern drug discovery. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative solutions in medicine and beyond.
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